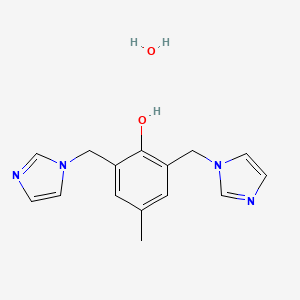
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is a chemical compound that features a phenol group substituted with two imidazolylmethyl groups at the 2 and 6 positions and a methyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate typically involves the reaction of 2,6-diformyl-4-methylphenol with imidazole in the presence of a suitable base. The reaction proceeds through the formation of imidazolylmethyl intermediates, which then react with the phenol to form the final product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Substitution: The imidazolylmethyl groups can participate in substitution reactions, where the imidazole rings can be replaced or modified.
Coordination: The imidazole groups can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and various metal salts for coordination reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation reactions and various metal complexes from coordination reactions. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of materials with specific electronic, magnetic, or catalytic properties.
Wirkmechanismus
The mechanism by which 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(imidazol-1-ylmethyl)-4-chlorophenol: Similar structure but with a chlorine substituent instead of a methyl group.
2,6-Bis(imidazol-1-ylmethyl)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness
2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of the methyl group at the 4 position can affect the electronic properties of the compound, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
903521-06-2 |
|---|---|
Molekularformel |
C15H18N4O2 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
2,6-bis(imidazol-1-ylmethyl)-4-methylphenol;hydrate |
InChI |
InChI=1S/C15H16N4O.H2O/c1-12-6-13(8-18-4-2-16-10-18)15(20)14(7-12)9-19-5-3-17-11-19;/h2-7,10-11,20H,8-9H2,1H3;1H2 |
InChI-Schlüssel |
NZSHKBKJSMSGJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


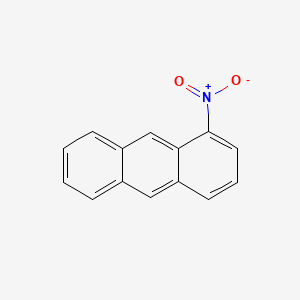
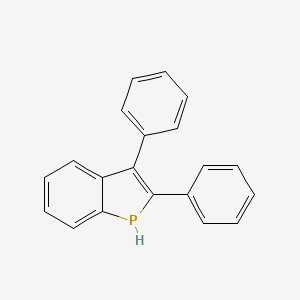
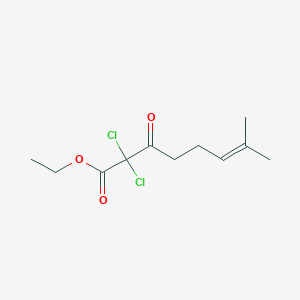
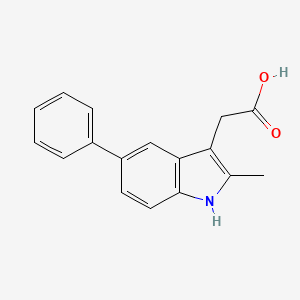
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
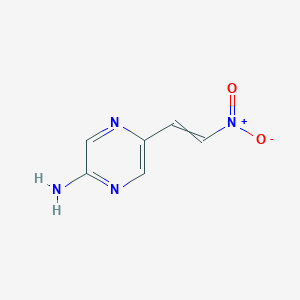
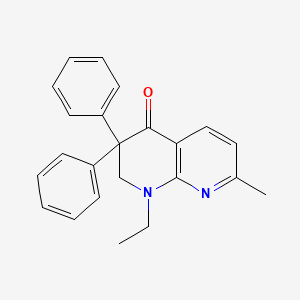
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)

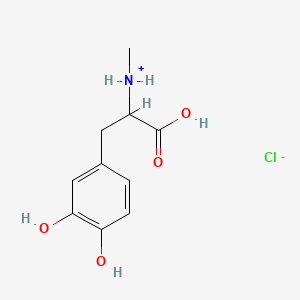
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

